molecular formula C9H12N2OS B13057458 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B13057458
M. Wt: 196.27 g/mol
InChI Key: RSIWXBLRLHDXGN-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. Common synthetic routes may include:

    Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiazole Ring: Thiazoles can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the pyrrolidine and thiazole rings, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and thiazole rings may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The unique combination of the pyrrolidine and thiazole rings in 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may confer distinct biological activities or chemical reactivity compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended

Biological Activity

2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

  • Molecular Formula : C9_9H12_{12}N2_2OS
  • Molecular Weight : 196.27 g/mol
  • CAS Number : 1602516-02-8

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have demonstrated effectiveness against various bacterial strains and fungi. The structure of this compound suggests it may also possess similar properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5cC. albicans3.92–4.01 mM
5bA. niger4.01–4.23 mM
16eMRSA<0.4 µg/mL

The presence of electron-withdrawing and electron-donating groups in the thiazole moiety enhances the biological activity of these compounds, indicating that modifications can lead to improved efficacy against pathogens .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. In studies where similar compounds were evaluated, it was found that certain substitutions on the thiazole ring significantly influenced antiproliferative activity. For example, compounds with hydrophobic moieties showed enhanced potency against cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study: Anticancer Efficacy
A study investigated the effects of a thiazole derivative on HT-29 colon cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis at non-cytotoxic concentrations. This suggests that this compound may have similar potential as an anticancer agent .

The mechanisms by which thiazole derivatives exert their biological effects often involve:

  • Inhibition of Key Enzymes : Many thiazoles inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Cellular Processes : These compounds can interfere with mitochondrial function, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Thiazoles may affect various signaling pathways involved in inflammation and cell growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrrolidine Ring : Enhances lipophilicity and may improve cellular uptake.
  • Thiazole Moiety : Critical for antimicrobial and anticancer activities; modifications can lead to increased potency.

Research has shown that substituents on the thiazole ring can significantly alter the compound's interaction with biological targets .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C9H12N2OS/c12-8(9-5-10-6-13-9)4-7-2-1-3-11-7/h5-7,11H,1-4H2

InChI Key

RSIWXBLRLHDXGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CN=CS2

Origin of Product

United States

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